N-(3-chloro-4-fluorophenyl)acrylamide

Description

BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

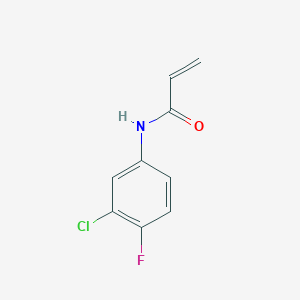

N-(3-chloro-4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h2-5H,1H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKPOFLHKDFKGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Covalent Warhead

An In-Depth Technical Guide to the Synthesis of N-(3-chloro-4-fluorophenyl)acrylamide: A Key Intermediate for Irreversible Kinase Inhibitors

N-(3-chloro-4-fluorophenyl)acrylamide is a substituted acrylamide that has emerged as a molecule of high strategic importance in modern medicinal chemistry. While seemingly a simple organic structure, it serves as a critical building block in the synthesis of highly targeted pharmaceuticals, most notably as a key intermediate for Afatinib.[1][2] Afatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) by irreversibly binding to the Epidermal Growth Factor Receptor (EGFR).[2][3]

The true significance of this molecule lies in its acrylamide functional group. This α,β-unsaturated carbonyl system acts as a Michael acceptor, or a "covalent warhead."[4] This feature enables it to form a stable, covalent bond with nucleophilic cysteine residues within the ATP-binding site of kinases like EGFR.[5][6] This irreversible inhibition offers a distinct therapeutic advantage over reversible inhibitors, leading to prolonged target engagement and potent, durable activity. This guide provides a comprehensive overview of its synthesis, from the underlying chemical principles to a detailed, field-proven experimental protocol designed for researchers and drug development professionals.

Part 1: Theoretical Framework & Mechanistic Insights

The synthesis of N-(3-chloro-4-fluorophenyl)acrylamide is fundamentally an N-acylation reaction. It proceeds via a well-established nucleophilic acyl substitution mechanism, where the nucleophilic amine (3-chloro-4-fluoroaniline) attacks the highly electrophilic carbonyl carbon of the acylating agent (acryloyl chloride).

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction is initiated by the lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline attacking the carbonyl carbon of acryloyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the stable amide bond. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a non-nucleophilic base, such as triethylamine (Et₃N), which drives the reaction equilibrium towards the product.

Caption: Figure 1: Mechanism of N-Acylation.

Causality Behind Experimental Choices

A robust synthetic protocol is built on a foundation of deliberate choices that optimize yield, purity, and safety.

-

The Amine: 3-Chloro-4-fluoroaniline: This starting material is not arbitrary. The 3-chloro-4-fluorophenyl moiety is specifically designed to fit into the ATP-binding pocket of target kinases like EGFR.[7] The electron-withdrawing nature of the chlorine and fluorine atoms slightly deactivates the aniline ring and reduces the nucleophilicity of the nitrogen atom compared to unsubstituted aniline. However, it remains sufficiently nucleophilic to react efficiently with the highly reactive acryloyl chloride. Its metabolism in biological systems has also been studied, providing crucial data for drug development.[8]

-

The Acylating Agent: Acryloyl Chloride: Acyl chlorides are among the most reactive carboxylic acid derivatives, ensuring a rapid and high-yielding reaction at low temperatures.[9] However, this high reactivity comes with challenges. Acryloyl chloride is volatile, corrosive, highly susceptible to hydrolysis, and can readily polymerize, especially at elevated temperatures or in the presence of light.[10][11] Therefore, it is often supplied with a polymerization inhibitor (e.g., MEHQ) and must be handled with extreme care under anhydrous conditions and at low temperatures.[10]

-

The Base: Triethylamine (Et₃N): The primary role of triethylamine is to act as an HCl scavenger.[12][13] As the reaction produces one equivalent of HCl, this acid would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Et₃N is a suitable choice because it is a strong enough base to neutralize HCl but is sterically hindered, making it a poor nucleophile that does not compete with the aniline in attacking the acryloyl chloride. The resulting triethylammonium chloride salt is typically insoluble in the reaction solvent and can be easily removed by filtration.

-

Solvent Selection: Anhydrous aprotic solvents are mandatory. Dichloromethane (DCM), tetrahydrofuran (THF), or acetone are common choices.[12] These solvents effectively dissolve the reactants without reacting with the highly electrophilic acryloyl chloride. The choice of solvent can also influence the solubility of the triethylammonium chloride byproduct, facilitating its removal.

Part 2: Detailed Experimental Protocol

This protocol provides a reliable method for the gram-scale synthesis of N-(3-chloro-4-fluorophenyl)acrylamide. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) | Key Properties |

| 3-Chloro-4-fluoroaniline | 367-21-5 | C₆H₅ClFN | 145.56 | Solid, toxic |

| Acryloyl chloride | 814-68-6 | C₃H₃ClO | 90.51 | Liquid, corrosive, flammable, moisture-sensitive[9] |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Liquid, corrosive, flammable |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile solvent, suspected carcinogen |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous, drying agent |

Equipment

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Inert gas supply (Nitrogen or Argon)

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Synthesis Workflow.

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

-

Charging Reactants: To the flask, add 3-chloro-4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline). Stir until the solid is fully dissolved. Add triethylamine (1.1 eq).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylammonium chloride) will form.[12]

-

Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Filter the reaction mixture through a Büchner funnel to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of cold DCM.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with cold water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield the pure N-(3-chloro-4-fluorophenyl)acrylamide as a white to off-white solid.[14]

Part 3: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound, a non-negotiable requirement for its use in pharmaceutical development.

| Analysis Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to vinyl protons (~5.8-6.5 ppm, complex splitting), aromatic protons (~7.1-7.9 ppm), and an amide N-H proton (broad singlet, ~8.0-9.0 ppm).[15] |

| ¹³C NMR | Carbon Skeleton Confirmation | A carbonyl carbon signal (~164 ppm), vinylic carbons (~127, 131 ppm), and aromatic carbon signals with characteristic C-F and C-Cl couplings.[15][16] |

| FTIR | Functional Group ID | Characteristic absorptions for N-H stretching (~3300 cm⁻¹), amide C=O stretching (~1660 cm⁻¹), and C=C stretching (~1620 cm⁻¹). |

| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated molecular weight (199.61 g/mol ). |

| Melting Point | Purity Assessment | A sharp melting point consistent with literature values. |

| HPLC | Quantitative Purity | A single major peak indicating high purity (e.g., >98%). |

Part 4: Safety, Handling, and Troubleshooting

Safety Precautions:

-

Acryloyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water.[9][10] Handle only in a fume hood with appropriate gloves, safety glasses, and a lab coat. Keep away from moisture.

-

3-Chloro-4-fluoroaniline: Is toxic upon inhalation, ingestion, or skin contact. Avoid creating dust.

-

Acrylamide Derivatives: Acrylamide itself is a known neurotoxin.[17] While the toxicity of this specific derivative is not as extensively documented, it should be handled with care, assuming potential toxicity.

-

Solvents: Dichloromethane is a suspected carcinogen. Minimize exposure through engineering controls.

Troubleshooting Guide:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive (hydrolyzed) acryloyl chloride. 2. Insufficient base. 3. Starting aniline protonated by acid. | 1. Use fresh, properly stored acryloyl chloride. 2. Ensure at least 1.1 equivalents of dry Et₃N are used. 3. Confirm the absence of acid contaminants. |

| Formation of Polymer | 1. Reaction temperature too high. 2. Presence of radical initiators (light/impurities). 3. Acryloyl chloride inhibitor removed. | 1. Maintain strict temperature control (0-5 °C) during addition. 2. Perform the reaction under inert gas and protect from direct light. 3. Use acryloyl chloride as supplied with inhibitor. |

| Product is an Oil or Gummy Solid | 1. Presence of impurities (e.g., residual solvent, starting material). 2. Incomplete reaction. | 1. Ensure thorough work-up and drying. Purify via column chromatography if recrystallization fails. 2. Monitor reaction by TLC to ensure full consumption of starting material. |

Conclusion

The synthesis of N-(3-chloro-4-fluorophenyl)acrylamide via the acylation of 3-chloro-4-fluoroaniline is a straightforward yet critical transformation in pharmaceutical manufacturing. The protocol's success hinges on a clear understanding of the underlying reaction mechanism and careful control over experimental parameters, particularly the exclusion of moisture and management of temperature to handle the reactive nature of acryloyl chloride. When executed with precision, this method provides reliable access to a high-purity intermediate that is fundamental to the construction of advanced, covalently-acting kinase inhibitors, underscoring the pivotal role of synthetic chemistry in the development of life-saving medicines.

References

-

MDPI. "Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy." Available at: [Link].

-

Chen R. "Method for preparing Afatinib dimaleate intermediate." (2019). Available at: [Link].

- Google Patents. "Method for preparing afatinib and intermediate thereof." US20160083373A1.

- Google Patents. "Afatinib and preparation method of intermediate thereof." WO2014183560A1.

- Google Patents. "Afatinib intermediate compound." CN107488153B.

-

Ahsan, M.J., et al. "Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives." ResearchGate, 2011. Available at: [Link].

-

PubMed Central (PMC). "Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors." Available at: [Link].

-

LoPachin, R.M., & Gavin, T. "Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry." PubMed, 2012. Available at: [Link].

- Google Patents. "Process for the preparation of N-substituted acrylamides." US6369249B1.

-

PubMed Central (PMC). "Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests." Available at: [Link].

-

Grokipedia. "Acryloyl chloride." Available at: [Link].

-

Baghdad Science Journal. "Synthesis and Copolymerization of several N-substituted acrylamides." Available at: [Link].

-

Wikipedia. "Acryloyl chloride." Available at: [Link].

- Google Patents. "Method for synthesis of acrylamide derivatives." US20070106090A1.

-

PubMed Central (PMC). "Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line..." Available at: [Link].

-

PubMed Central (PMC). "Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry." Available at: [Link].

-

Popiół, J., et al. "Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation." PubMed, 2024. Available at: [Link].

- Google Patents. "Purification of acrylamide." US3324180A.

-

Stevens, C.V., et al. "Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System." PubMed, 2016. Available at: [Link].

-

PubMed Central (PMC). "Sustainable and Surfactant-Free Synthesis of Negatively Charged Acrylamide Nanogels for Biomedical Applications." Available at: [Link].

- Google Patents. "Process for the manufacture of acryloyl chloride." US5395966A.

-

Zhao, M., et al. "The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives." PubMed, 2022. Available at: [Link].

-

PubMed Central (PMC). "N-Benzyl-N-(4-chlorophenyl)acrylamide." Available at: [Link].

-

PubMed Central (PMC). "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide." Available at: [Link].

-

MDPI. "Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels." Available at: [Link].

-

Mawhinney, T.P., et al. "Facile and Efficient Preparation of Tri-component Fluorescent Glycopolymers via RAFT-controlled Polymerization." PubMed, 2015. Available at: [Link].

-

ResearchGate. "Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR." Available at: [Link].

-

ResearchGate. "Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations...of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide..." Available at: [Link].

Sources

- 1. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]

- 2. CN107488153B - Afatinib intermediate compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 13. N-Benzyl-N-(4-chlorophenyl)acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]

- 15. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-chloro-4-fluorophenyl)acrylamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of N-(3-chloro-4-fluorophenyl)acrylamide

Abstract

N-(3-chloro-4-fluorophenyl)acrylamide is a substituted aromatic acrylamide that has garnered significant interest within the drug discovery and chemical biology communities. Its chemical architecture, featuring an electrophilic acrylamide "warhead," makes it a valuable building block for the design of targeted covalent inhibitors (TCIs). The strategic placement of electron-withdrawing chloro and fluoro substituents on the phenyl ring modulates the reactivity of the Michael acceptor, providing a tool for fine-tuning inhibitor potency and selectivity. This technical guide offers an in-depth exploration of the core chemical properties, synthesis, mechanism of action, and practical applications of N-(3-chloro-4-fluorophenyl)acrylamide. It is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the rational design of covalent therapeutics.

Core Physicochemical Properties and Structural Analysis

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. N-(3-chloro-4-fluorophenyl)acrylamide is a white crystalline solid under standard conditions. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1156926-45-2 | [1][2][3] |

| Molecular Formula | C₉H₇ClFNO | [1][2][3] |

| Molecular Weight | 199.61 g/mol | [1][2][3] |

| Predicted Boiling Point | 335.2 ± 42.0 °C | [2] |

| Predicted Density | 1.328 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, ethanol, and acetone. Sparingly soluble in water. | [4][5][6] |

The structure is defined by a central amide linkage between an acryloyl group and a 3-chloro-4-fluorophenyl ring. The critical functional group is the α,β-unsaturated carbonyl of the acrylamide moiety, which serves as the electrophilic center for covalent bond formation.[7][8] The halogen substituents on the aromatic ring are strongly electron-withdrawing, a feature that plays a crucial role in modulating the reactivity of the molecule, as will be discussed in the following section.

The Chemistry of Covalent Modification: The Michael Addition

The utility of N-(3-chloro-4-fluorophenyl)acrylamide in drug design stems from its ability to form a stable, irreversible covalent bond with nucleophilic residues on a target protein. The predominant mechanism for this interaction is a Michael addition reaction.[7][8]

Mechanism of Action

In a biological context, the soft nucleophile is typically the thiolate anion of a cysteine residue located within or near the binding site of a target protein.[7] The electron-withdrawing nature of the amide's carbonyl group polarizes the C=C double bond, rendering the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack.[9] The reaction proceeds via the attack of the cysteine thiolate on this electrophilic β-carbon, forming a new carbon-sulfur bond and inactivating the protein.

The presence of the 3-chloro and 4-fluoro substituents on the phenyl ring enhances the electrophilicity of the acrylamide warhead. These halogen atoms pull electron density away from the acrylamide system via inductive effects, making the β-carbon more electron-poor and therefore more reactive towards nucleophiles.[10] This increased reactivity can lead to faster rates of covalent modification and higher inhibitor potency. A systematic study of N-phenylacrylamides confirmed that electron-withdrawing groups on the benzene ring increase the rate of reaction with thiol-containing molecules like glutathione.[11]

Caption: Covalent modification of a cysteine residue by N-(3-chloro-4-fluorophenyl)acrylamide via Michael addition.

Synthesis and Characterization

The synthesis of N-(3-chloro-4-fluorophenyl)acrylamide is straightforward and typically achieved through a standard amidation reaction. This process involves the acylation of the primary amine, 3-chloro-4-fluoroaniline, with an activated acrylic acid derivative.

Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of N-substituted acrylamides.[12]

-

Dissolution: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acylation: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous phase with the organic solvent (e.g., dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-(3-chloro-4-fluorophenyl)acrylamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Confirmation of the final product's identity and purity is typically achieved using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A typical workflow for the synthesis of N-(3-chloro-4-fluorophenyl)acrylamide.

Application in Evaluating Covalent Reactivity

A key application of this compound is as a tool to study covalent interactions. A fundamental experiment is to quantify its intrinsic electrophilicity by measuring its rate of reaction with a model biological thiol, such as glutathione (GSH).

Experimental Protocol: Glutathione (GSH) Reactivity Assay

This assay measures the rate of depletion of GSH upon reaction with the electrophilic acrylamide.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of N-(3-chloro-4-fluorophenyl)acrylamide in DMSO.

-

Prepare a 10 mM stock solution of Glutathione (GSH) in a 100 mM phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same phosphate buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add phosphate buffer to a final volume of 100 µL per well.

-

Add GSH to a final concentration of 200 µM.

-

Initiate the reaction by adding N-(3-chloro-4-fluorophenyl)acrylamide to a final concentration of 200 µM. Run a control reaction with DMSO instead of the acrylamide compound.

-

-

Time-Point Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quench the reaction by adding it to a well containing a solution of DTNB (final concentration ~1 mM).

-

-

Quantification:

-

DTNB reacts with unreacted (free) GSH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs light at 412 nm.

-

Measure the absorbance at 412 nm using a plate reader.

-

-

Data Analysis:

-

The decrease in absorbance at 412 nm over time corresponds to the consumption of GSH by the acrylamide.

-

Plot the concentration of remaining GSH versus time. The data can be fitted to a pseudo-first-order kinetic model to determine the reaction half-life (t₁/₂) and second-order rate constant.[10]

-

Caption: Workflow for determining the thiol reactivity of the title compound using a DTNB-based assay.

Safety, Handling, and Stability

Given its classification as an acrylamide, N-(3-chloro-4-fluorophenyl)acrylamide must be handled with significant caution. Acrylamide monomers are known neurotoxins, suspected human carcinogens, and germ cell mutagens.[13][14][15]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[13][16] Avoid inhalation of dust and any contact with skin or eyes.[16] In case of contact, wash the affected area thoroughly with soap and water.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Acrylamide is stable at room temperature but can polymerize violently if heated to its melting point or exposed to UV light.[4][5]

-

Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste, in accordance with local, state, and federal regulations.

Conclusion

N-(3-chloro-4-fluorophenyl)acrylamide is a valuable chemical entity for modern drug discovery. Its well-defined mechanism of action, tunable reactivity driven by its electronic substituents, and straightforward synthesis make it an ideal building block for creating sophisticated covalent probes and inhibitor candidates. Understanding its core chemical properties, reactivity profile, and handling requirements is essential for its safe and effective application in the research laboratory. This guide provides the foundational knowledge required for scientists to leverage this potent electrophilic fragment in the pursuit of novel therapeutics.

References

- Recent advances in the design of small molecular drugs with acrylamides covalent warheads. (2024). PubMed.

- Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium.

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI.

- Danilack, A., et al. (2024). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Novartis OAK.

- The Acrylamide Warhead: An In-depth Technical Guide to Reactivity and Covalent Inhibition. BenchChem.

- N-(3-Chloro-4-fluorophenyl)acrylamide. BLDpharm.

- N-(3-chloro-4-fluorophenyl)acrylamide. ChemicalBook.

- N-(3-chloro-4-fluorophenyl)acrylamide. Arctom Scientific.

- Molecular mechanism of acrylamide neurotoxicity: lessons learned

- Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. PMC - PubMed Central.

- Toxicological Profile for Acrylamide. (2012).

- Draft Toxicological Profile for Acrylamide.

- Acrylamide: Safety Data Sheet. (2019).

- ACRYLAMIDE. CAMEO Chemicals - NOAA.

- Safety D

- The Mechanism of Acrylamide-Induced Neurotoxicity: Current St

- Intrinsic reactivity of covalent reactive groups and their functional output. MedChemComm - RSC Publishing.

- Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. (2020). PubMed.

- Method for synthesis of acrylamide derivatives. (2007).

- Synthesis and Copolymerization of several N-substituted acrylamides. (2010). Baghdad Science Journal.

- Water-soluble Acrylamide Monomers. FUJIFILM Wako.

Sources

- 1. 1156926-45-2|N-(3-Chloro-4-fluorophenyl)acrylamide|BLD Pharm [bldpharm.com]

- 2. N-(3-chloro-4-fluorophenyl)acrylamide CAS#: 1156926-45-2 [chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Water-soluble Acrylamide Monomers | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 13. Acrylamide: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 14. carlroth.com [carlroth.com]

- 15. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]

- 16. ACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Biological Activity of N-(3-chloro-4-fluorophenyl)acrylamide

Foreword: Unraveling the Therapeutic Potential of a Targeted Covalent Inhibitor

To the researchers, scientists, and drug development professionals dedicated to advancing oncology, this guide offers a comprehensive technical overview of the biological activity of N-(3-chloro-4-fluorophenyl)acrylamide. This molecule stands at the intersection of targeted therapy and covalent inhibition, a promising frontier in the development of next-generation cancer therapeutics. Our exploration is grounded in the principles of scientific integrity, providing not just data, but the strategic rationale behind the experimental methodologies. This document is designed to be a practical and insightful resource, empowering your research and development endeavors in the complex landscape of kinase inhibition.

Introduction: The Rationale for N-(3-chloro-4-fluorophenyl)acrylamide in Oncology

The landscape of cancer treatment has been revolutionized by the advent of targeted therapies, particularly kinase inhibitors. Kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. The acrylamide moiety has emerged as a key pharmacophore in the design of irreversible kinase inhibitors. By forming a covalent bond with a nucleophilic cysteine residue in the kinase active site, acrylamide-containing drugs can achieve prolonged and potent inhibition.

N-(3-chloro-4-fluorophenyl)acrylamide belongs to a class of compounds designed to leverage this mechanism. The substituted phenyl ring is anticipated to provide selectivity and affinity for the target kinase, while the acrylamide "warhead" enables covalent modification. This guide will delve into the known biological activities of this compound, with a primary focus on its role as an Epidermal Growth Factor Receptor (EGFR) inhibitor. We will also explore the broader context of acrylamide-based compounds and provide detailed protocols for the evaluation of similar molecules.

Mechanism of Action: Covalent Inhibition of EGFR

The primary known biological activity of N-(3-chloro-4-fluorophenyl)acrylamide and its derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of cancer cells. The proposed mechanism of action is the irreversible covalent inhibition of the EGFR kinase domain.

The acrylamide group is an electrophilic Michael acceptor. Within the ATP-binding pocket of the EGFR kinase domain, a specific cysteine residue (Cys797) acts as a nucleophile. The proximity and orientation of the inhibitor, directed by the 3-chloro-4-fluorophenyl group, facilitates a Michael addition reaction. This results in the formation of a covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. This targeted covalent inhibition is a key strategy to overcome resistance to first-generation, reversible EGFR inhibitors.

Synthesis of N-(3-chloro-4-fluorophenyl)acrylamide

The synthesis of N-(3-chloro-4-fluorophenyl)acrylamide can be achieved through a standard amidation reaction between 3-chloro-4-fluoroaniline and acryloyl chloride. The following is a general protocol that can be adapted for this specific synthesis.

Experimental Protocol: Synthesis

Materials:

-

3-chloro-4-fluoroaniline

-

Acryloyl chloride

-

Triethylamine (Et3N)

-

Anhydrous ethyl acetate

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-4-fluoroaniline (1 equivalent) and triethylamine (1.05 equivalents) in anhydrous ethyl acetate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add acryloyl chloride (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)acrylamide.

In Vitro Biological Activity

The biological activity of N-(3-chloro-4-fluorophenyl)acrylamide and its derivatives has been primarily evaluated through in vitro assays targeting EGFR kinase activity and cancer cell viability.

EGFR Kinase Inhibition

A key study demonstrated that a derivative of N-(3-chloro-4-fluorophenyl)acrylamide, compound 6a , exhibited inhibitory activity against EGFR with an IC50 value of 65.2 nM.[1] This confirms the potential of this scaffold as an EGFR inhibitor. The 3'-chloro substitution was found to be important for efficient binding to the enzyme.[1]

| Compound | Target | IC50 (nM) |

| 6a (Gefitinib derivative) | EGFR | 65.2 |

Table 1: In vitro EGFR enzyme inhibitory activity of a derivative of N-(3-chloro-4-fluorophenyl)acrylamide.[1]

Experimental Protocol: EGFR Kinase Assay (LanthaScreen™ Format)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor against EGFR.

Materials:

-

Recombinant Human EGFR (active kinase domain)

-

LanthaScreen™ Eu-anti-phosphotyrosine antibody

-

GFP-tagged substrate

-

ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)

-

N-(3-chloro-4-fluorophenyl)acrylamide (test inhibitor)

-

384-well plate

-

TR-FRET plate reader

Procedure:

-

Kinase Concentration Optimization: Determine the optimal concentration of EGFR that yields a robust signal. This is typically done by titrating the enzyme at a high ATP concentration (e.g., 1 mM).

-

ATP Km,app Determination: Using the optimized enzyme concentration, perform the assay with a serial dilution of ATP to determine the apparent Km value. For inhibitor screening, an ATP concentration at or near the Km,app is used.

-

Inhibitor IC50 Determination: a. Prepare a serial dilution of N-(3-chloro-4-fluorophenyl)acrylamide in the kinase reaction buffer. b. In a 384-well plate, add 5 µL of the inhibitor dilutions. c. Add 10 µL of a master mix containing the GFP-substrate and ATP to each well. d. Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well. e. Incubate the plate at room temperature for 1 hour. f. Stop the reaction by adding a solution containing EDTA and the Eu-anti-phosphotyrosine antibody. g. Incubate for another 30 minutes at room temperature to allow for antibody binding. h. Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity and Antiproliferative Activity

To evaluate the cytotoxic and antiproliferative effects of N-(3-chloro-4-fluorophenyl)acrylamide, a standard MTT assay can be performed on a panel of cancer cell lines, particularly those known to be driven by EGFR signaling (e.g., non-small cell lung cancer lines like A549, or breast cancer lines like MDA-MB-231).

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

N-(3-chloro-4-fluorophenyl)acrylamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of N-(3-chloro-4-fluorophenyl)acrylamide in complete culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Apoptosis Induction

The induction of apoptosis is a hallmark of many effective anticancer agents. While specific data for N-(3-chloro-4-fluorophenyl)acrylamide is lacking, related acrylamide derivatives have been shown to induce apoptosis. The following protocol for an Annexin V/Propidium Iodide (PI) assay can be used to determine if N-(3-chloro-4-fluorophenyl)acrylamide induces apoptosis in cancer cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line treated with N-(3-chloro-4-fluorophenyl)acrylamide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with N-(3-chloro-4-fluorophenyl)acrylamide at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

In Vivo Biological Activity

Currently, there is no publicly available data on the in vivo biological activity of N-(3-chloro-4-fluorophenyl)acrylamide. In vivo studies are crucial to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

Considerations for Future In Vivo Studies

Should this compound show promising in vitro activity, the logical next step would be to evaluate its efficacy in a xenograft mouse model. This would typically involve:

-

Model Selection: Implanting a human cancer cell line that is sensitive to the compound in vitro into immunocompromised mice.

-

Dosing and Administration: Determining an appropriate dose and route of administration (e.g., oral, intraperitoneal).

-

Efficacy Evaluation: Monitoring tumor growth over time and comparing the treated group to a vehicle control group.

-

Toxicity Assessment: Monitoring the general health of the animals, including body weight changes and any signs of distress.

Safety and Toxicology

The acrylamide functional group, while crucial for covalent inhibition, also raises potential toxicological concerns. Acrylamide itself is a known neurotoxin and is classified as a probable human carcinogen.[2] Therefore, a thorough toxicological assessment of any new acrylamide-containing drug candidate is essential.

Key Toxicological Considerations:

-

Neurotoxicity: Acrylamide can cause damage to the nervous system.

-

Genotoxicity: The epoxide metabolite of acrylamide, glycidamide, can form adducts with DNA.

-

Carcinogenicity: Studies in animals have shown that acrylamide can increase the incidence of tumors at various sites.

It is important to note that the toxicological profile of a complex molecule like N-(3-chloro-4-fluorophenyl)acrylamide cannot be directly extrapolated from that of acrylamide. The overall structure of the molecule will significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and off-target effects.

Conclusion and Future Directions

N-(3-chloro-4-fluorophenyl)acrylamide represents a promising scaffold for the development of targeted covalent inhibitors of EGFR. Its derivative has demonstrated potent in vitro inhibition of the EGFR kinase. The strategic incorporation of the acrylamide moiety offers the potential for durable target engagement and the ability to overcome certain forms of drug resistance.

However, a significant amount of research is still required to fully characterize the biological activity of this specific compound. Future studies should focus on:

-

Broad-spectrum kinase profiling: To determine the selectivity of the compound.

-

Cell-based assays: To evaluate its antiproliferative and pro-apoptotic effects in a panel of relevant cancer cell lines.

-

In vivo efficacy studies: To assess its antitumor activity in animal models.

-

Comprehensive toxicological evaluation: To determine its safety profile.

This in-depth technical guide provides a foundational understanding of the biological activity of N-(3-chloro-4-fluorophenyl)acrylamide and a practical framework for its further investigation. The detailed protocols and mechanistic insights are intended to empower researchers to rigorously evaluate this and similar compounds, ultimately contributing to the development of more effective cancer therapies.

References

Sources

N-(3-chloro-4-fluorophenyl)acrylamide as a covalent inhibitor

An In-Depth Technical Guide to N-(3-chloro-4-fluorophenyl)acrylamide as a Core Scaffold for Covalent Inhibitors

Abstract

The resurgence of targeted covalent inhibitors marks a significant paradigm shift in drug discovery, offering unparalleled potency and prolonged duration of action. Within this class, electrophilic acrylamides have emerged as a privileged "warhead" for irreversibly modifying nucleophilic residues, most notably cysteine, in the active sites of pathogenic proteins. This guide provides a detailed technical overview of N-(3-chloro-4-fluorophenyl)acrylamide, not as a standalone drug, but as a pivotal chemical scaffold for the design of potent and selective covalent inhibitors. We will explore its underlying mechanism of action, synthetic strategies, and its application in the development of clinically relevant kinase inhibitors. Furthermore, this guide furnishes detailed, field-proven protocols for the kinetic characterization, target engagement confirmation, and biophysical analysis of covalent drugs derived from this important chemical entity.

Section 1: The Covalent Inhibition Paradigm and the Acrylamide Warhead

A New Era for Covalent Drugs

Historically, the formation of a covalent bond between a drug and its target was often associated with toxicity and immunogenicity, leading medicinal chemists to largely avoid reactive functional groups. However, a deeper understanding of enzyme kinetics and protein structure has catalyzed a renaissance in the rational design of targeted covalent inhibitors (TCIs).[1][2] Unlike reversible inhibitors, TCIs first form a non-covalent complex with the target protein, which then facilitates an irreversible covalent bond with a nearby nucleophilic amino acid.[1] This two-step mechanism provides several advantages, including enhanced biochemical efficiency, prolonged pharmacodynamic effects, and the potential to inhibit challenging targets.[3][4]

The Acrylamide Moiety: A Tunable Michael Acceptor

The acrylamide functional group is one of the most widely used electrophilic warheads in TCI design.[1][5] Its utility stems from its nature as a Michael acceptor. The electron-withdrawing amide group polarizes the α,β-unsaturated system, rendering the β-carbon susceptible to nucleophilic attack by residues like cysteine.[1][6] This results in an irreversible Michael addition reaction, forming a stable thioether linkage.[1]

The reactivity of the acrylamide can be finely tuned through substitutions on the aromatic ring, which influences both the initial non-covalent binding affinity and the rate of the subsequent covalent reaction.[2][7] Several FDA-approved drugs, including afatinib (EGFR inhibitor) and ibrutinib (BTK inhibitor), feature the acrylamide warhead, validating its clinical utility.[5][8]

N-(3-chloro-4-fluorophenyl)acrylamide: A Privileged Scaffold

The N-(3-chloro-4-fluorophenyl)acrylamide moiety serves as a critical building block in the development of advanced TCIs. The specific substitution pattern on the phenyl ring is not arbitrary. The 4-fluoro and 3-chloro groups are electron-withdrawing substituents that can modulate the electronic properties of the entire molecule. These substitutions can influence:

-

Binding Affinity (Ki): The halogen atoms can participate in specific interactions within the ATP-binding pocket of kinases, such as halogen bonds or hydrophobic interactions, thereby improving the initial non-covalent binding affinity.

-

Reactivity (kinact): By altering the electron density on the phenyl ring and, consequently, the amide, these substituents can subtly tune the electrophilicity of the acrylamide's β-carbon, balancing potency with selectivity to minimize off-target reactions.[9]

-

Metabolic Stability: Halogenation is a common strategy in medicinal chemistry to block sites of metabolism, potentially improving the pharmacokinetic profile of the final drug molecule.

Section 2: Mechanism of Covalent Modification

The Thia-Michael Addition Reaction

The core mechanism of action for acrylamide-based TCIs is the Thia-Michael addition. The process begins with the deprotonated thiol group of a cysteine residue acting as a potent nucleophile. This thiolate attacks the electrophilic β-carbon of the acrylamide's α,β-unsaturated system. This forms a covalent, irreversible thioether bond, permanently inactivating the target protein.[1][10]

The following diagram illustrates this key chemical reaction.

Caption: Mechanism of irreversible inhibition via Michael addition.

Kinetic Analysis of Covalent Inhibition

The effectiveness of a covalent inhibitor is not captured by a simple IC50 value alone. A more rigorous kinetic analysis is required, defined by two key parameters:[11]

-

Ki (Inhibition Constant): Represents the affinity of the initial, reversible non-covalent binding. A lower Ki indicates tighter binding.[1]

-

kinact (Rate of Inactivation): Represents the maximum rate of covalent bond formation once the non-covalent complex is formed.[11]

The overall efficiency of the covalent inhibitor is best described by the second-order rate constant kinact/Ki .[4][11] This ratio encapsulates both the initial binding affinity and the subsequent rate of inactivation, providing a comprehensive measure of the inhibitor's potency.[11] Conventional kinetic models often depict this as a two-step process, though more complex models recognize intermediate conformational states.[12][13][14]

Section 3: Synthesis and Characterization

General Synthetic Route

N-(3-chloro-4-fluorophenyl)acrylamide can be synthesized via a straightforward and robust nucleophilic acyl substitution reaction. The process involves reacting commercially available 3-chloro-4-fluoroaniline with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on standard laboratory safety procedures.

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-fluoroaniline (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Acryloyl Chloride Addition: Add acryloyl chloride (1.05 eq) dropwise to the cooled mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-(3-chloro-4-fluorophenyl)acrylamide.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.[15]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Section 4: Applications in Kinase Inhibition - A Case Study Approach

The N-(3-chloro-4-fluorophenyl)acrylamide scaffold is a key component in many potent kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR).

Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for treating B-cell malignancies.[10] Covalent inhibitors like ibrutinib and zanubrutinib irreversibly bind to Cysteine 481 (Cys481) in the BTK active site.[5][10][16] While these specific drugs may not contain the exact N-(3-chloro-4-fluorophenyl)acrylamide moiety, numerous developmental inhibitors have utilized this or closely related halogenated phenylacrylamide structures to optimize binding in the ATP pocket and achieve high selectivity.[17] The halogen substituents can form specific interactions that enhance affinity and orient the acrylamide warhead for efficient reaction with Cys481.[18]

Caption: Simplified BTK signaling pathway and point of covalent inhibition.

Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase whose dysregulation is implicated in various cancers, especially non-small-cell lung cancer (NSCLC).[19] Second and third-generation EGFR inhibitors were designed to covalently target a cysteine residue (Cys797) in the ATP binding site to overcome resistance mutations like T790M.[19][20] The N-(phenyl)acrylamide core is central to these designs. The 3-chloro-4-fluorophenyl substitution pattern has been explored in this context to enhance potency and selectivity against mutant forms of EGFR while sparing the wild-type receptor, thereby reducing dose-limiting side effects.[3][8]

Section 5: Experimental Protocols for Assessing Covalent Inhibitors

The following protocols are essential for the rigorous evaluation of inhibitors derived from the N-(3-chloro-4-fluorophenyl)acrylamide scaffold.

Protocol: Intact Protein Mass Spectrometry for Verifying Covalent Adduction

This method provides direct evidence of covalent bond formation by measuring the mass increase of the target protein upon incubation with the inhibitor.[21]

-

Incubation: Incubate the purified target protein (e.g., 5-10 µM) with a 5- to 10-fold molar excess of the covalent inhibitor in a suitable buffer (e.g., HEPES or PBS) at room temperature for 1-2 hours. Include a vehicle control (e.g., DMSO) with no inhibitor.

-

Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column appropriate for the protein's molecular weight.

-

LC-MS Analysis: Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[22] The LC step separates the protein from remaining impurities.

-

Data Analysis: Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein in both the control and inhibitor-treated samples. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[21] Further "bottom-up" analysis involving protein digestion and tandem MS can identify the specific amino acid residue that was modified.[21][23]

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended target in a physiological context (i.e., within intact cells or cell lysates).[24][25][26] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[26]

-

Cell Treatment: Treat intact cells with the covalent inhibitor at various concentrations. Include a vehicle control. Incubate under normal cell culture conditions (e.g., 37 °C, 5% CO₂) for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).

-

Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70 °C) for 3 minutes using a PCR cycler, followed by cooling to room temperature.[26]

-

Cell Lysis: Lyse the cells to release soluble proteins, typically through freeze-thaw cycles or sonication.

-

Separation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).

-

Detection: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the specific target protein remaining in the supernatant using a detection method like Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor demonstrates target engagement.[25][27][28]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Section 6: Safety and Off-Target Considerations

A critical challenge in designing covalent inhibitors is ensuring selectivity and minimizing off-target reactivity.[1] The electrophilic acrylamide warhead can potentially react with other accessible nucleophiles in the proteome, especially the abundant antioxidant glutathione (GSH).[1]

Strategies to mitigate these risks are central to the design process:

-

Tuning Intrinsic Reactivity: The reactivity of the acrylamide can be attenuated to be "just reactive enough." Highly reactive warheads are more likely to cause off-target effects. The electronic properties of the 3-chloro-4-fluorophenyl group help achieve this balance.[9]

-

Maximizing Non-Covalent Binding: Selectivity is primarily driven by the initial non-covalent binding (Ki).[1][4] By designing a scaffold that fits snugly and has high affinity for the target's binding pocket, the inhibitor is positioned to react preferentially with the desired cysteine, even if its intrinsic reactivity is low.[4] Second and third-generation inhibitors achieve high selectivity by targeting unique features of the desired protein kinase.[10][19]

Section 7: Future Perspectives

The N-(3-chloro-4-fluorophenyl)acrylamide scaffold represents a validated and highly valuable starting point for the development of next-generation covalent inhibitors. Future research will likely focus on expanding its application beyond kinases to other protein classes that harbor targetable cysteines. Furthermore, integrating this scaffold with novel drug delivery systems or combining it with other therapeutic modalities could unlock new treatment paradigms. As our understanding of the human proteome and the role of specific cysteine residues in disease grows, the rational design of TCIs using well-characterized and tunable building blocks like N-(3-chloro-4-fluorophenyl)acrylamide will continue to be a cornerstone of modern drug discovery.

Section 8: References

-

Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. (2019, December 26). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025, January 31). Wiley Online Library. Retrieved January 18, 2026, from [Link]

-

Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, May 29). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulfate-based SuFEx chemistry. (2023, July 21). PubMed. Retrieved January 18, 2026, from [Link]

-

Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2025, March 20). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. (2013, December 17). PNAS. Retrieved January 18, 2026, from [Link]

-

Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, May 29). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Targeting Drug Resistance in EGFR with Covalent Inhibitors: A Structure-Based Design Approach. (2015, August 14). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021, July 28). SciLifeLab. Retrieved January 18, 2026, from [Link]

-

Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, May 29). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Recent advances in the development of covalent inhibitors. (2021, July 1). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). PubMed. Retrieved January 18, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022, September 1). ACS Publications. Retrieved January 18, 2026, from [Link]

-

A fresh look at covalent BTK inhibitor resistance. (2024, September 5). American Society of Hematology. Retrieved January 18, 2026, from [Link]

-

A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, January 27). bioRxiv. Retrieved January 18, 2026, from [Link]

-

Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021, July 18). Frontiers. Retrieved January 18, 2026, from [Link]

-

Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021, July 19). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023, April 5). MDPI. Retrieved January 18, 2026, from [Link]

-

The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. (n.d.). Millennium Medical Publishing. Retrieved January 18, 2026, from [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 10). MDPI. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019, April 23). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Technologies for Direct Detection of Covalent Protein-Drug Adducts. (2023, April 5). PubMed. Retrieved January 18, 2026, from [Link]

-

Advanced approaches of developing targeted covalent drugs. (2022, October 20). PubMed Central. Retrieved January 18, 2026, from [Link]

-

A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2016, August 1). PubMed Central. Retrieved January 18, 2026, from [Link]

-

A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019, July 30). MDPI. Retrieved January 18, 2026, from [Link]

-

Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021, March 24). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Medicinal Chemistry and Chemical Biology Highlights. (n.d.). CHIMIA. Retrieved January 18, 2026, from [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. (2018, August 9). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2025, June 28). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (2022, November 11). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. (n.d.). OUCI. Retrieved January 18, 2026, from [Link]

-

Method for synthesis of acrylamide derivatives. (2007, May 10). Google Patents. Retrieved January 18, 2026, from

-

N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. (2024, May 1). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Process for the preparation of N-substituted acrylamides. (2002, April 9). Google Patents. Retrieved January 18, 2026, from

Sources

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design [ouci.dntb.gov.ua]

- 3. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chimia.ch [chimia.ch]

- 8. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shop.carnabio.com [shop.carnabio.com]

- 12. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-(3-chloro-4-fluorophenyl)acrylamide CAS#: 1156926-45-2 [chemicalbook.com]

- 16. ashpublications.org [ashpublications.org]

- 17. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 19. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]

understanding the electrophilicity of N-(3-chloro-4-fluorophenyl)acrylamide

An In-Depth Technical Guide to the Electrophilicity of N-(3-chloro-4-fluorophenyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Acrylamide Moiety as a Covalent Warhead

The acrylamide functional group has become a prominent electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs).[1] These inhibitors form a stable, covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the target protein. This irreversible or slowly reversible binding can lead to high potency, prolonged duration of action, and the ability to inhibit challenging drug targets.[2] The reactivity of the acrylamide warhead is crucial; it must be reactive enough to engage its target efficiently but not so reactive that it leads to widespread off-target modifications and associated toxicity.[3] This guide provides a detailed examination of the electrophilicity of a specific, halogenated acrylamide, N-(3-chloro-4-fluorophenyl)acrylamide, offering insights into its chemical properties, reactivity, and the methods used to characterize it.

Chemical Structure and Electronic Effects

The electrophilic nature of N-(3-chloro-4-fluorophenyl)acrylamide is primarily due to the α,β-unsaturated carbonyl system. The electron-withdrawing character of the carbonyl group polarizes the double bond, rendering the β-carbon electron-deficient and susceptible to nucleophilic attack. This reactivity is further modulated by the substituents on the N-phenyl ring.

The presence of a chloro group at the 3-position and a fluoro group at the 4-position of the phenyl ring significantly influences the electrophilicity of the acrylamide. Both chlorine and fluorine are electron-withdrawing groups, which pull electron density away from the acrylamide moiety through the inductive effect. This withdrawal of electron density further depletes the electron density at the β-carbon, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. The combined effect of these two halogens is expected to make N-(3-chloro-4-fluorophenyl)acrylamide a more reactive Michael acceptor compared to unsubstituted N-phenylacrylamide.[4]

Caption: Chemical structure and properties of N-(3-chloro-4-fluorophenyl)acrylamide.

The Michael Addition: Mechanism of Covalent Modification

The primary mechanism by which N-(3-chloro-4-fluorophenyl)acrylamide reacts with biological nucleophiles is the Michael addition reaction.[1] In the context of drug action, the most relevant nucleophile is the thiolate anion of a cysteine residue. The reaction proceeds via the attack of the soft thiolate nucleophile on the soft electrophilic β-carbon of the acrylamide. This is followed by protonation of the resulting enolate to form a stable covalent adduct.[5]

Caption: A general workflow for the synthesis of N-(3-chloro-4-fluorophenyl)acrylamide.

Assessing Electrophilicity: Reactivity with Glutathione

A common method to quantify the intrinsic electrophilicity of acrylamides is to measure their reaction rate with a model thiol, such as glutathione (GSH). [6]GSH is a biologically relevant tripeptide containing a cysteine residue and is often used as a surrogate for protein thiols. The reaction can be monitored by techniques such as ¹H NMR or LC-MS to determine the second-order rate constant (k₂), which provides a quantitative measure of reactivity.

Experimental Protocol: Determination of Reaction Rate with GSH by ¹H NMR

This protocol is adapted from established methods for measuring the reactivity of electrophiles with GSH. [7] Materials:

-

N-(3-chloro-4-fluorophenyl)acrylamide

-

Glutathione (reduced form)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

Internal standard (e.g., maleimide)

-

NMR spectrometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of N-(3-chloro-4-fluorophenyl)acrylamide in a suitable deuterated solvent (e.g., 10 mM in DMSO-d₆).

-

Prepare a stock solution of glutathione in phosphate buffer (e.g., 100 mM in 100 mM phosphate buffer, pH 7.4, in D₂O).

-

Prepare a stock solution of the internal standard.

-

-

Reaction Setup:

-

In an NMR tube, combine the phosphate buffer, the internal standard stock solution, and the N-(3-chloro-4-fluorophenyl)acrylamide stock solution to achieve final concentrations in the desired range (e.g., 1 mM for the acrylamide).

-

Acquire a ¹H NMR spectrum of the starting material (t=0).

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding a specific volume of the GSH stock solution to the NMR tube to achieve the desired final concentration (e.g., 10 mM).

-

Immediately begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of the vinyl proton signals of the acrylamide and the appearance of new signals corresponding to the GSH adduct are monitored.

-

-

Data Analysis:

-

Integrate the signals of the starting material and the internal standard at each time point.

-

Plot the natural logarithm of the concentration of the acrylamide versus time. The slope of this plot will be the pseudo-first-order rate constant (k_obs).

-

To determine the second-order rate constant (k₂), repeat the experiment with varying concentrations of GSH and plot k_obs versus the concentration of GSH. The slope of this line will be k₂.

-

Structure-Reactivity Relationships

Systematic studies on N-phenylacrylamides have demonstrated a clear correlation between the electronic properties of the substituents on the phenyl ring and the reactivity of the acrylamide. [4][8]

| Compound | Substituent Effect | Expected Reactivity vs. N-phenylacrylamide |

|---|---|---|

| N-phenylacrylamide | Neutral | Baseline |

| N-(4-methoxyphenyl)acrylamide | Electron-donating | Lower |

| N-(4-chlorophenyl)acrylamide | Electron-withdrawing | Higher |

| N-(3-chloro-4-fluorophenyl)acrylamide | Strongly electron-withdrawing | Significantly Higher |

The electron-withdrawing nature of the 3-chloro and 4-fluoro substituents in N-(3-chloro-4-fluorophenyl)acrylamide is expected to result in a significantly higher reaction rate with thiols compared to unsubstituted N-phenylacrylamide. This enhanced reactivity can be advantageous for achieving high potency but also necessitates careful consideration of selectivity to minimize off-target reactions. [3]

Computational Analysis of Electrophilicity

Quantum chemical calculations can provide valuable insights into the electrophilicity of acrylamides. [6]The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key descriptor of electrophilicity; a lower LUMO energy corresponds to a more electrophilic compound that is more susceptible to nucleophilic attack. It is predicted that the LUMO energy of N-(3-chloro-4-fluorophenyl)acrylamide will be lower than that of N-phenylacrylamide due to the electron-withdrawing substituents. Additionally, calculating the partial atomic charges on the α and β carbons of the acrylamide can further quantify the electrophilic character of the β-carbon.

Caption: Workflow for computational analysis of electrophilicity.

Conclusion and Outlook